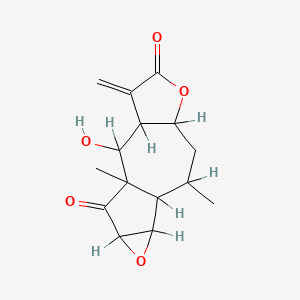![molecular formula C16H19BrO3S B14671177 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate CAS No. 50686-23-2](/img/structure/B14671177.png)
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bicyclo[221]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is a complex organic compound characterized by the presence of a bicyclic structure and a bromobenzenesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylpropyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzenesulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The bicyclic structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the bicyclic structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated or modified bicyclic structures.
Aplicaciones Científicas De Investigación
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate involves its interaction with specific molecular targets. The bromobenzenesulfonate group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The bicyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-chlorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-fluorobenzenesulfonate
- 3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-iodobenzenesulfonate
Uniqueness
3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for various applications.
Propiedades
Número CAS |
50686-23-2 |
|---|---|
Fórmula molecular |
C16H19BrO3S |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
3-(2-bicyclo[2.2.1]hept-5-enyl)propyl 4-bromobenzenesulfonate |
InChI |
InChI=1S/C16H19BrO3S/c17-15-5-7-16(8-6-15)21(18,19)20-9-1-2-13-10-12-3-4-14(13)11-12/h3-8,12-14H,1-2,9-11H2 |
Clave InChI |
YWTFWGLNBUOVSE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC(C1C=C2)CCCOS(=O)(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
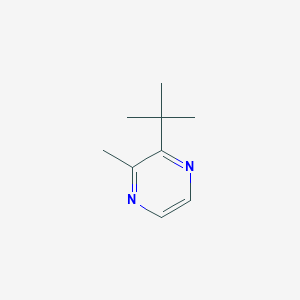
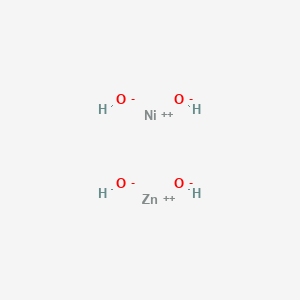
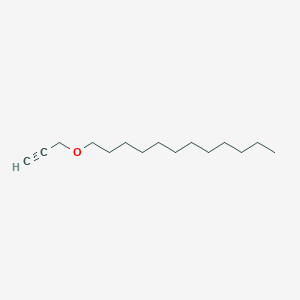

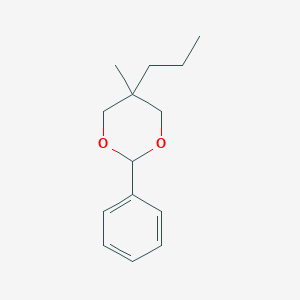

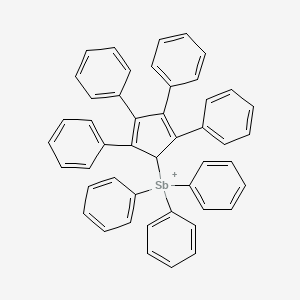
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
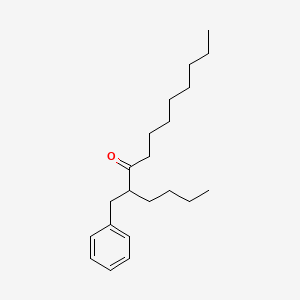
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
